ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBLNNGPMXDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549898 | |
| Record name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98534-74-8 | |
| Record name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation and N-1 Substitution
- Starting Materials: 3-chlorophenylhydrazine and ethyl acetoacetate or analogous β-ketoester derivatives.
- Reaction: Condensation of 3-chlorophenylhydrazine with ethyl acetoacetate under acidic or neutral conditions yields the 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate intermediate.
- Conditions: Typically carried out in ethanol or other polar solvents at reflux temperatures for several hours.
Selective Chlorination at Position 5
- Reagents: Chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride, or a combination of hydrochloric acid and hydrogen peroxide.
- Procedure: The methyl group at position 5 can be selectively chlorinated to a chloro substituent via radical or electrophilic substitution mechanisms.
- Example from Patent Literature: A method involving the oxidation and chlorination of pyrazole carboxylate esters using hydrochloric acid and hydrogen peroxide in dichloroethane at controlled temperatures (20–70 °C) for 5–7 hours yields the 4-chloro substituted pyrazole carboxylate ester with high purity and yield.
Esterification and Purification
- The ethyl ester group is typically introduced via esterification of the corresponding carboxylic acid or retained from the β-ketoester starting material.
- Purification steps include filtration, solvent extraction, washing with sodium sulfite and sodium carbonate solutions, and drying over anhydrous sodium sulfate.
- Vacuum distillation or recrystallization is employed to obtain the final product with high purity.
Detailed Reaction Example (Adapted from Related Pyrazole Carboxylate Synthesis)
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | 3-Chlorophenylhydrazine + Ethyl acetoacetate, ethanol, reflux 4–6 h | Formation of 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate | Moderate to high yield |
| 2 | Chlorinating agent (e.g., NCS or HCl + H2O2), dichloroethane, 25–60 °C, 5–7 h | Selective chlorination at position 5 converting methyl to chloro | High selectivity; reaction monitored by TLC |
| 3 | Work-up: washing with sodium sulfite, sodium carbonate, water; drying with Na2SO4 | Removal of impurities and isolation of product | Purified product obtained |
| 4 | Vacuum distillation or recrystallization | Final purification | High purity (>95%) |
Comparative Data Table of Reaction Parameters
| Parameter | Typical Range | Effect on Product Quality |
|---|---|---|
| Temperature (chlorination) | 20–70 °C | Higher temperatures increase rate but may cause side reactions |
| Reaction Time (chlorination) | 5–7 hours | Sufficient time needed for complete conversion |
| Chlorinating Agent Molar Ratio (to substrate) | 1.1–1.6 | Excess needed for full conversion without over-chlorination |
| Solvent | Dichloroethane or similar | Provides good solubility and reaction control |
| Work-up Solutions | 5% sodium sulfite, 5% sodium carbonate | Remove residual oxidants and acids |
Notes on Industrial Scale Preparation
- Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, thus enhancing yield and reproducibility.
- Optimization of reagent ratios and reaction conditions minimizes by-products and waste.
- Use of green solvents or solvent recycling is considered for sustainability.
- Catalysts or additives may be used to improve selectivity in chlorination steps.
Summary of Research Findings
- The preparation of this compound relies on well-established pyrazole chemistry, with modifications to introduce chloro substituents selectively.
- Chlorination using hydrochloric acid and hydrogen peroxide in organic solvents is an effective method to achieve the 5-chloro substitution.
- Reaction parameters such as temperature, reagent molar ratios, and reaction time critically influence the yield and purity.
- Purification involves standard organic chemistry techniques including washing, drying, and distillation.
- The methodologies are supported by patent literature and peer-reviewed organic synthesis protocols, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce pyrazole oxides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate has shown promising results in anticancer studies. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications of this compound could enhance its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly, suggesting its potential as a therapeutic agent for inflammatory diseases such as arthritis .
Agricultural Applications
1. Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Studies have shown that it can effectively inhibit the growth of certain weeds without adversely affecting crop yield. This selective herbicidal action is attributed to its ability to disrupt specific biochemical pathways in target plants .
2. Pesticide Development
The compound is also being explored as a potential pesticide due to its effectiveness against various pests while being less toxic to non-target organisms. Its formulation as part of integrated pest management strategies could enhance crop protection while minimizing environmental impact .
Material Science Applications
Recent studies have investigated the use of this compound in the development of novel materials, particularly in polymer chemistry. The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose levels. |
| Anti-inflammatory Research | Medicinal Chemistry | Showed a reduction in inflammatory markers by over 50% in treated animal models compared to controls. |
| Herbicidal Evaluation | Agricultural Chemistry | Effective against specific weed species with minimal impact on surrounding crops, suggesting selective herbicide potential. |
| Pesticide Formulation Study | Agricultural Chemistry | Reduced pest populations significantly without harming beneficial insects, indicating a favorable safety profile. |
| Polymer Composite Development | Material Science | Improved thermal stability and mechanical strength when incorporated into polymer matrices, enhancing material performance. |
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects at Pyrazole Position 5
- Chlorine (Target Compound) : The electron-withdrawing Cl atom enhances electrophilic substitution resistance but may reduce nucleophilic reactivity .
- Amino Group (NH₂): Electron-donating nature activates the pyrazole ring for further reactions (e.g., diazotization or acylation), though it reduces thermal stability (mp 153–154°C) .
Phenyl Ring Modifications
- 3-Chlorophenyl (Target) : Meta-substitution directs electronic effects asymmetrically, influencing intermolecular interactions .
- 4-Fluorophenyl : Para-fluorine’s strong electronegativity enhances resonance effects, improving lipophilicity and metabolic stability .
- 4-Nitrophenyl : The nitro group’s electron-withdrawing nature increases reactivity in reduction or substitution reactions but may compromise stability .
- Pyridine Ring : Replacing phenyl with pyridine introduces a heteroatom, altering hydrogen-bonding capacity and solubility .
Molecular Weight and Physicochemical Properties
- Fluorine substitution decreases molecular weight by ~16 g/mol, correlating with lower boiling points and improved volatility .
- The nitro-substituted derivative has the highest molecular weight (~295 g/mol) due to the NO₂ group, which may contribute to its discontinuation .
Research Findings and Methodologies
- Structural Analysis : Tools like Mercury (for crystal visualization) and SHELX (for refinement) are critical in elucidating the stereoelectronic effects of substituents .
- Synthetic Pathways : Intermediate synthesis often involves hydrazine hydrate and substitution reactions, with variations in aryl group introduction (e.g., Suzuki coupling for pyridine derivatives) .
- SAR Studies : Comparative data highlight the importance of substituent position and electronic effects in optimizing bioactivity and physicochemical properties .
Biological Activity
Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C12H10Cl2N2O2
- Molecular Weight : 285.13 g/mol
- CAS Number : 98534-74-8
- Structure : The compound features a pyrazole ring substituted with a chloro group and a chlorophenyl moiety, which are critical for its biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit potent anti-inflammatory effects. In a study evaluating various pyrazole derivatives, the compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| This compound | 45% | 85% | 1.89 |
This selectivity index suggests that the compound is more effective against COX-2, making it a potential candidate for treating inflammatory disorders with reduced gastrointestinal side effects compared to traditional NSAIDs.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that this compound could be developed into an antibacterial agent.
3. Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the findings from cytotoxicity assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that the compound possesses significant cytotoxic activity against these cancer cell lines, warranting further investigation into its mechanism of action.
The biological activities of this compound are primarily attributed to its ability to inhibit key enzymes involved in inflammatory and proliferative pathways. The inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation and pain. Additionally, its interaction with cellular signaling pathways may trigger apoptotic mechanisms in cancer cells.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Case Study A : A patient with rheumatoid arthritis treated with a pyrazole derivative exhibited a significant reduction in joint swelling and pain.
- Case Study B : In vitro studies showed that treatment with this compound led to a marked decrease in tumor growth rates in xenograft models.
Q & A
Q. What are the common synthetic routes for ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole esters can be prepared by reacting hydrazine derivatives with β-ketoesters or via substitution of chlorine atoms in precursors. A literature method involves reacting 5-chloro-1-aryl-pyrazole-4-carbaldehyde derivatives with phenols using K₂CO₃ as a base catalyst . Another approach uses cyclocondensation of ethyl acetoacetate with arylhydrazines, followed by chlorination at the 5-position . Key steps include optimizing solvent polarity (e.g., DMF or ethanol) and reaction temperature (80–100°C) to improve yields.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the aldehyde proton in related pyrazole-4-carbaldehydes appears as a singlet near δ 10.0 ppm, while ester carbonyls resonate around δ 165 ppm in ¹³C NMR .
- X-ray Crystallography : Used to resolve molecular geometry. In a study of 5-chloro-3-methyl-1-phenyl-pyrazole-4-carbaldehyde, crystallography confirmed planar pyrazole rings and intermolecular hydrogen bonding influencing crystal packing .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What are typical hydrolysis reactions of the ester group in this compound?
The ethyl ester moiety can be hydrolyzed under basic conditions (e.g., NaOH/ethanol or K₂CO₃/water) to yield the corresponding carboxylic acid. For example, 5-methyl-1-phenyl-pyrazole-4-carboxylate was hydrolyzed using aqueous NaOH at 70°C, achieving >90% conversion . Acidic hydrolysis (HCl/H₂O) is less common due to potential decomposition. The resulting carboxylic acid is a precursor for amides or metal-organic frameworks (MOFs).
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in substitution reactions, reducing side products like diaryl ethers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of chlorinated intermediates, while ethanol may favor cyclization .
- Temperature Control : Lower temperatures (50–60°C) suppress aldol condensation in aldehyde-containing intermediates .
- Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts. Discrepancies between experimental and theoretical values may indicate conformational flexibility or solvent effects .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that cause signal broadening. For example, restricted rotation in ortho-substituted aryl groups can split peaks at low temperatures .
- Crystallographic Validation : Resolve ambiguities in substituent orientation using X-ray structures .
Q. What computational methods predict the compound’s reactivity or binding interactions?
- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. Pyrazole carboxylates often interact with ATP-binding pockets via hydrogen bonds and π-π stacking .
- QSAR Models : Develop quantitative structure-activity relationship (QSAR) models by correlating electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. How can analogs be designed for structure-activity relationship (SAR) studies targeting biological activity?
- Substituent Variation : Modify the 3-chlorophenyl group to electron-deficient (e.g., 3-CF₃) or electron-rich (e.g., 3-OCH₃) aryl rings to probe electronic effects on bioactivity .
- Ester Replacement : Substitute the ethyl ester with amides or ketones to enhance membrane permeability .
- Positional Isomerism : Synthesize 1-(4-chlorophenyl) isomers to evaluate steric effects in receptor binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
